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CAS No.: 2250241-77-9

Cat. No.: B2433629

Get Quote

Technical Monograph: 3-Chloro-7-methyl-1,6-
naphthyridine[1]
Executive Summary
3-Chloro-7-methyl-1,6-naphthyridine (CAS 2250241-77-9) is a halogenated bicyclic aza-

arene belonging to the 1,6-naphthyridine class.[1] Structurally composed of fused pyridine

rings, this scaffold serves as a high-value pharmacophore in drug discovery, particularly for

kinase inhibitors (e.g., c-Met, Syk, RET) and antibacterial agents. Its specific substitution

pattern—a chlorine atom at position 3 and a methyl group at position 7—enables orthogonal

functionalization: the chlorine serves as an electrophilic handle for cross-coupling (Suzuki,

Buchwald-Hartwig), while the methyl group modulates lipophilicity and can be oxidized to

reactive intermediates.
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Parameter Detail

IUPAC Name 3-Chloro-7-methyl-1,6-naphthyridine

CAS Number 2250241-77-9

Molecular Formula

C

H

ClN

Molecular Weight 178.62 g/mol

SMILES Cc1cc2cncc(Cl)c2nc1

InChI Key
(Predicted) BZUAYTWAYGGYJG-

UHFFFAOYSA-N

** MDL Number** MFCD31697590

Structural Analysis
The 1,6-naphthyridine core consists of a pyridine ring fused to another pyridine ring across the

[b] bond.

Ring A (N1): Contains the 3-Chloro substituent.[1][2][3] This position is electronically

deactivated relative to the 2- or 4-positions but is activated for palladium-catalyzed cross-

coupling due to the inductive effect of the N1 nitrogen.

Ring B (N6): Contains the 7-Methyl substituent. The nitrogen at position 6 (N6) makes the C5

and C7 positions susceptible to nucleophilic attack, although the methyl group sterically

protects C7 and donates electron density.

Part 2: Synthetic Pathways[4]
The synthesis of 3-chloro-7-methyl-1,6-naphthyridine is non-trivial due to the need for

regioselective halogenation. The most robust industrial route involves the construction of the

naphthyridine core followed by late-stage functionalization.
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Primary Synthetic Route (Modified Skraup/Sandmeyer
Sequence)
This pathway ensures the correct placement of the methyl group via the starting material and

introduces the chlorine atom via a diazonium intermediate, avoiding isomer mixtures common

in direct halogenation.

Step 1: Core Construction (Skraup Reaction)

Precursor: 4-Amino-2-methylpyridine.[2][4][5][6]

Reagents: Glycerol, Sulfuric Acid, Nitrobenzene (oxidant).

Mechanism: The amine reacts with acrolein (generated in situ from glycerol) to form the 1,6-

naphthyridine core. The 2-methyl group on the pyridine directs cyclization to the nitrogen-

adjacent carbon, yielding 7-methyl-1,6-naphthyridine.

Step 2: Regioselective Nitration

Reagents: HNO

, H

SO

.

Outcome: Electrophilic aromatic substitution occurs preferentially at the 3-position (beta to

the nitrogen in the less electron-deficient ring), yielding 3-nitro-7-methyl-1,6-naphthyridine.

Step 3: Reduction & Sandmeyer Chlorination

Reduction: Fe/HCl or H

/Pd-C converts the nitro group to an amine (3-amino-7-methyl-1,6-naphthyridine).

Chlorination: The amine is diazotized (NaNO
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/HCl) to the diazonium salt, followed by displacement with CuCl (Sandmeyer reaction) to
yield the final 3-chloro-7-methyl-1,6-naphthyridine.

Synthetic Workflow Diagram

4-Amino-2-methylpyridine 7-Methyl-1,6-naphthyridine

Glycerol, H2SO4
(Skraup Cyclization)

3-Nitro-7-methyl-1,6-naphthyridine

HNO3, H2SO4
(Nitration @ C3)

3-Amino-7-methyl-1,6-naphthyridine

Fe, HCl
(Reduction) 3-Chloro-7-methyl-1,6-naphthyridine

(CAS 2250241-77-9)

1. NaNO2, HCl
2. CuCl (Sandmeyer)

Click to download full resolution via product page

Caption: Step-by-step synthesis of 3-chloro-7-methyl-1,6-naphthyridine from commercially

available aminopyridines.

Part 3: Medicinal Chemistry Applications[5][7][8]
Scaffold Utility & SAR
The 1,6-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, offering improved

aqueous solubility and distinct hydrogen-bonding vectors.

Kinase Inhibition: The N1/N6 nitrogens can accept hydrogen bonds in the ATP-binding

pocket of kinases (e.g., c-Met, RET). The 3-chloro group is typically replaced via Suzuki

coupling to introduce an aryl/heteroaryl "tail" that extends into the solvent-exposed region or

hydrophobic back-pocket.

Antibacterial Activity: Derivatives of 1,6-naphthyridine (related to nalidixic acid) inhibit

bacterial DNA gyrase. The 7-methyl group can be oxidized to a carboxylic acid or coupled to

solubilizing amines.

Functionalization Logic (Chemo-selectivity)
Researchers utilize the reactivity difference between the C3-Cl and the C7-Methyl positions:

C3-Position (Cl): Highly reactive toward Pd-catalyzed cross-coupling (Suzuki, Stille) or

nucleophilic aromatic substitution (S

Ar) if the ring is activated (e.g., N-oxide formation).
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C7-Position (Methyl): Benzylic-like reactivity. Can be brominated (NBS) to form a reactive

electrophile or oxidized to an aldehyde/acid.

SAR Decision Map

3-Chloro-7-methyl-1,6-naphthyridine

Suzuki Coupling (C3)
(Ar-B(OH)2)

Pd(OAc)2, Ligand

Buchwald-Hartwig (C3)
(R-NH2)

Pd2(dba)3, BINAP

SeO2 Oxidation (C7)
(Aldehyde Formation)

SeO2, Dioxane

Kinase Inhibitors
(c-Met, RET)

Antibacterial Agents
(DNA Gyrase)

Click to download full resolution via product page

Caption: Divergent synthesis pathways for transforming the core scaffold into bioactive

therapeutic candidates.

Part 4: Handling & Safety Protocols
Hazard Identification

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

Signal Word: Warning.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation).

Storage & Stability
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable

but may darken upon prolonged exposure to light or air due to oxidation of the methyl group

or N-oxide formation.
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Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water.

Experimental Best Practices
Reaction Monitoring: The chloro-substituent is prone to hydrolysis under strongly acidic/basic

conditions at high temperatures. Monitor reactions via LC-MS (ESI+) looking for the [M+H]

peak at 179/181 (3:1 isotope ratio).

Purification: Silica gel chromatography is effective. Use a gradient of DCM/MeOH (0-5%) or

Hexanes/Ethyl Acetate. The basic nitrogens may cause streaking; add 1% Triethylamine or

Ammonia to the eluent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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